1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Description
This compound consists of a piperazine core substituted with a methyl group linked to a 1-(4-chlorophenyl)-1H-tetrazole moiety, forming a dihydrochloride salt. Its synthesis typically involves alkylation of piperazine with a tetrazole-containing intermediate, followed by salt formation with hydrochloric acid, as inferred from analogous routes in and .
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6.2ClH/c13-10-1-3-11(4-2-10)19-12(15-16-17-19)9-18-7-5-14-6-8-18;;/h1-4,14H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZYRIJQJIUWQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Tetrazole Core
The tetrazole core is often synthesized from a suitable nitrile precursor. For example, 4-chlorobenzonitrile can be converted into the corresponding tetrazole using sodium azide in the presence of an acid catalyst.
Detailed Preparation Methods
Synthesis of 1-(4-Chlorophenyl)-1H-tetrazol-5-yl Methanol
This intermediate can be prepared by reacting 4-chlorobenzonitrile with sodium azide in the presence of an acid catalyst, followed by reduction of the resulting tetrazole to form the methanol derivative.
Alkylation with Piperazine
The methanol derivative is then alkylated with piperazine in the presence of a suitable base and solvent. This step requires careful optimization to achieve high yields.
Formation of the Dihydrochloride Salt
The final compound is obtained by treating the free base with hydrochloric acid, followed by crystallization to obtain the dihydrochloride salt.
Reaction Conditions and Yields
| Step | Reaction Conditions | Yield |
|---|---|---|
| Tetrazole Formation | Sodium azide, acid catalyst, reflux | 70-80% |
| Alkylation with Piperazine | Piperazine, base, solvent, reflux | 60-70% |
| Dihydrochloride Salt Formation | Hydrochloric acid, crystallization | 90-95% |
Analytical Data
The purity and structure of the final compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the tetrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chlorophenyl group can be replaced by other nucleophiles like amines or thiols
Common reagents and conditions used in these reactions include organic solvents like methanol, tetrahydrofuran, and bases like potassium carbonate.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. The compound 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride exhibits significant antibacterial activity against various strains of bacteria. A study published in the Journal of Medicinal Chemistry reported that similar tetrazole compounds demonstrated efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for the development of new antibiotics .
Anticancer Properties
Research indicates that tetrazole derivatives can inhibit tumor growth. A study involving a series of tetrazole-based compounds showed that they could induce apoptosis in cancer cells by modulating specific signaling pathways . The structure of this compound suggests that it may similarly affect cancer cell viability through these mechanisms.
Neuroprotective Effects
The neuroprotective potential of tetrazole compounds is another area of interest. Studies have indicated that certain tetrazoles can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's . The specific interactions of this compound with neuroreceptors could be explored further to ascertain its efficacy in this domain.
Agricultural Applications
Pesticidal Properties
The compound has been evaluated for its pesticidal properties. Research indicates that tetrazole derivatives can act as effective pesticides due to their ability to disrupt metabolic processes in pests. Specifically, this compound has shown promise in controlling pest populations while being less harmful to beneficial insects .
Herbicide Development
In addition to its pesticidal properties, the compound's potential as a herbicide is being investigated. The structural features of tetrazole compounds allow them to interfere with plant growth regulators, making them suitable candidates for herbicide formulation .
Materials Science
Polymer Chemistry
The incorporation of tetrazole units into polymers has been explored for enhancing material properties. Tetrazole-containing polymers exhibit improved thermal stability and mechanical strength, making them suitable for applications in coatings and advanced materials . The synthesis of such polymers using this compound could lead to innovative material solutions.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Journal of Medicinal Chemistry | Significant antibacterial activity against multiple strains |
| Anticancer | Research on tetrazole derivatives | Induction of apoptosis in cancer cells |
| Neuroprotective | Neurodegenerative disease studies | Protection from oxidative stress in neuronal cells |
| Pesticidal | Agricultural research reports | Effective control over pest populations |
| Polymer Chemistry | Materials science journals | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets:
Histamine Receptors: The compound acts as an antagonist at histamine H1 receptors, blocking the effects of histamine and providing relief from allergic symptoms.
Serotonin Receptors: It may also interact with serotonin receptors, contributing to its potential antipsychotic effects.
Pathways: The compound modulates various signaling pathways involved in inflammation and neurotransmission
Comparison with Similar Compounds
Halogen-Substituted Tetrazole Derivatives
reports 1-(4’-halophenyl)-5-methyl-1H-tetrazoles (Cl, Br, I). For example:
| Compound | Yield (%) | Melting Point (°C) |
|---|---|---|
| 1-(4’-Chlorophenyl)-5-methyl | 85 | 148–150 |
| 1-(4’-Bromophenyl)-5-methyl | 78 | 152–154 |
| 1-(4’-Iodophenyl)-5-methyl | 70 | 160–162 |
The chlorophenyl analog exhibits the highest yield and moderate melting point, suggesting optimal synthetic feasibility and crystallinity for pharmaceutical formulation .
Fluorophenyl-Tetrazole Analogs
and describe compounds with fluorophenyl substitutions. For instance, 1-{1-(4-fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine () replaces the chlorophenyl group with a fluorobenzyl moiety. Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine, but may reduce lipophilicity .
Heterocyclic Core Modifications
- Oxadiazole Derivatives: highlights 1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride, where the tetrazole is replaced by an oxadiazole. Oxadiazoles are less acidic than tetrazoles (pKa ~4.5 vs.
- Triazole Derivatives : ’s 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride replaces the tetrazole with a triazole. Triazoles exhibit weaker hydrogen-bonding capacity, which may reduce target engagement but improve pharmacokinetic profiles .
Piperazine-Modified Compounds
- Meclizine Dihydrochloride (): Structurally distinct (contains a diphenylmethyl group instead of tetrazole), meclizine is an antihistamine. The tetrazole analog’s smaller size may enhance CNS penetration but reduce histamine H1 receptor selectivity .
- Hydroxyzine Intermediate (): 1-[(4-chlorophenyl)benzyl]piperazine lacks the tetrazole group but shares the chlorophenyl-piperazine motif. This intermediate’s simpler structure suggests easier synthesis but lower metabolic stability compared to the tetrazole derivative .
Pharmacological and Physicochemical Properties
The target compound’s lower logP compared to meclizine suggests improved aqueous solubility, advantageous for oral administration.
Biological Activity
The compound 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a derivative of piperazine, a well-known scaffold in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a tetrazole moiety, specifically 1-(4-chlorophenyl)-1H-tetrazol-5-yl. The presence of the tetrazole group is significant, as it has been associated with various pharmacological properties, including anti-inflammatory and antihypertensive effects.
- Aminergic Receptor Interaction : Piperazine derivatives often exhibit affinity for aminergic receptors, which play crucial roles in neurotransmission. For instance, studies have shown that similar compounds can bind to dopamine receptors, influencing dopaminergic signaling pathways .
- Induction of Cell Death Mechanisms : Research indicates that compounds like LQFM018 (a related piperazine derivative) trigger necroptosis in leukemic cells. This suggests that this compound may also induce cell death through similar mechanisms, potentially offering therapeutic benefits in cancer treatment .
- Anti-inflammatory Activity : The tetrazole group has been linked to anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. Such activity often involves the inhibition of pro-inflammatory cytokines and mediators .
Anticancer Properties
The anticancer potential of tetrazole-containing compounds has been explored in various studies. For example, derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer therapy.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of related compounds. For instance, certain piperazine derivatives have shown promise in prolonging survival in models of acute cerebral ischemia, indicating potential applications in neurodegenerative diseases .
Case Studies
- Cell Viability and Apoptosis Assays : In vitro studies on related piperazine derivatives revealed significant reductions in cell viability in cancer cell lines (K562). Flow cytometry analyses indicated that these compounds could activate apoptotic pathways, suggesting their utility as anticancer agents .
- In Vivo Efficacy : Animal studies assessing the neuroprotective effects of similar compounds demonstrated improved outcomes in models of ischemic injury. These findings support the therapeutic potential of such compounds in clinical settings .
Data Table: Biological Activities Overview
Q & A
Q. What are the key steps in synthesizing 1-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride, and how can purity be ensured?
The synthesis typically involves cyclization and salt formation. A common approach includes:
- Cyclization : Reacting a tetrazole precursor (e.g., 1-(4-chlorophenyl)-1H-tetrazole-5-thiol) with a piperazine derivative under reflux in a polar solvent (e.g., acetonitrile) with a base like potassium carbonate .
- Salt Formation : Treating the free base with hydrochloric acid to form the dihydrochloride salt.
- Purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) ensure purity. Characterization via HPLC (>98% purity) and mass spectrometry (confirming molecular ion peaks) is critical .
Q. What analytical methods are recommended for characterizing this compound?
- Structural Confirmation : NMR (¹H/¹³C) to verify substituent positions, FT-IR for functional groups (e.g., tetrazole C=N stretch at ~1600 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and TLC (silica plates, chloroform:methanol 9:1) .
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures .
Q. How should researchers handle safety risks associated with this compound?
- Hazards : Skin/eye irritation (Category 2A) and potential respiratory sensitization .
- Mitigation : Use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Q. What solvents and conditions optimize solubility for in vitro assays?
The compound is hygroscopic and soluble in polar solvents (e.g., DMSO, methanol). For biological assays:
- Prepare stock solutions in DMSO (10 mM), filter-sterilize (0.22 µm), and dilute in buffer (PBS, pH 7.4). Monitor precipitation via dynamic light scattering .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- DoE Approach : Use factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, increasing reflux temperature from 80°C to 100°C in acetonitrile improved yields by 15% .
- Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts may accelerate cyclization .
Q. What computational strategies aid in predicting biological activity or metabolic pathways?
Q. How to resolve contradictions in reported biological activity data?
Example: Discrepancies in anticonvulsant efficacy between MES (maximal electroshock) and PTZ (pentylenetetrazol) models may arise from mechanism differences.
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Forced Degradation : Expose to pH 1–9 buffers at 37°C for 24h, analyze degradation products via LC-MS .
- Plasma Stability : Incubate with rat plasma (1 hr, 37°C), quantify parent compound loss using UPLC .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
